molecular formula C7H10ClIN2 B2606710 3-(Chloromethyl)-5-iodo-1-propylpyrazole CAS No. 2226182-76-7

3-(Chloromethyl)-5-iodo-1-propylpyrazole

Cat. No.: B2606710
CAS No.: 2226182-76-7
M. Wt: 284.53
InChI Key: SBBBYUSCLVUAHG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-iodo-1-propylpyrazole is a pyrazole derivative with three distinct substituents: a 1-propyl group, a 3-chloromethyl group, and a 5-iodo group.

Properties

IUPAC Name

3-(chloromethyl)-5-iodo-1-propylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClIN2/c1-2-3-11-7(9)4-6(5-8)10-11/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBBYUSCLVUAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)CCl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Chloromethyl)-5-iodo-1-propylpyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(chloromethyl)-1-propylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

3-(Chloromethyl)-5-iodo-1-propylpyrazole undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.

    Substitution Reactions: The chloromethyl group at position 3 can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives. Common reagents used in these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The iodine atom at position 5 can be oxidized to form iodinated derivatives. Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, and potassium permanganate are commonly used in these reactions.

    Reduction Reactions: The compound can also undergo reduction reactions to form dehalogenated derivatives. Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an aminomethyl derivative, while oxidation of the iodine atom can produce an iodinated pyrazole derivative.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. Its unique functional groups allow for further modifications and derivatizations, making it a versatile building block in organic synthesis.

    Biology: Pyrazole derivatives, including 3-(Chloromethyl)-5-iodo-1-propylpyrazole, have shown promising biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. These activities make them potential candidates for the development of new therapeutic agents.

    Medicine: The compound’s structural features enable it to interact with various biological targets, including enzymes and receptors. This interaction can lead to the development of novel drugs for the treatment of diseases such as cancer, infectious diseases, and inflammatory disorders.

    Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-iodo-1-propylpyrazole is primarily based on its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The iodine atom can participate in halogen bonding interactions, which can enhance the compound’s binding affinity to its targets. Additionally, the propyl group can contribute to the compound’s lipophilicity, facilitating its penetration into biological membranes.

The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, in antimicrobial applications, the compound may target bacterial cell wall synthesis or disrupt membrane integrity. In anti-inflammatory applications, it may inhibit the activity of pro-inflammatory enzymes or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects and Reactivity

Key Comparisons
Compound Name Substituents (Position) Key Functional Groups Reactivity Profile
3-(Chloromethyl)-5-iodo-1-propylpyrazole 1-propyl, 3-chloromethyl, 5-iodo Chloromethyl, Iodo High electrophilicity at C3 (ClCH2); Iodo group enables cross-coupling (e.g., Suzuki)
3-azido-1-benzyl-5-methyl-pyrazole 1-benzyl, 3-azido, 5-methyl Azide, Methyl Azide allows click chemistry; methyl offers steric hindrance
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride 1-methyl, 3-propyl, 5-carboxamide Amino, Carboxamide Polar groups enhance solubility; carboxamide stabilizes hydrogen bonding
  • Chloromethyl vs. Azide/Methyl : The chloromethyl group in the target compound increases electrophilicity, favoring nucleophilic substitution (e.g., SN2), whereas the azide group in ’s compound enables cycloaddition reactions .
  • Iodo vs. Methyl : The 5-iodo substituent provides a heavy atom for crystallography and a site for cross-coupling reactions, unlike the inert methyl group in ’s derivative .
Stability Considerations
  • The iodo group in the target compound may lead to light sensitivity or decomposition under harsh conditions, whereas ’s carboxamide derivative (CAS 247584-10-7) exhibits enhanced stability due to hydrogen bonding .
  • ’s pyrazolotriazolopyrimidines undergo isomerization under specific conditions, a process less likely in the target compound due to steric hindrance from the chloromethyl group .

Physical and Spectroscopic Properties

NMR and MS Data
Compound Name 1H NMR Shifts (Key Signals) Molecular Weight
This compound δ ~5.2 (CH2Cl), δ ~2.5 (propyl CH2) ~284.5 g/mol (C7H10ClIN2)
3-azido-1-benzyl-5-methyl-pyrazole δ 5.74 (pyrazole CH), δ 2.16 (CH3) 213.24 g/mol
  • The iodo group in the target compound causes significant deshielding in 13C NMR (δ > 100 ppm for C5), contrasting with the methyl group (δ 11.4 ppm in ) .
  • ’s compound shows a strong IR band at 2116 cm⁻¹ (azide stretch), absent in the target compound .

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